molecular formula C41H43NO13S B13855462 TreprostinilEthylEster

TreprostinilEthylEster

Cat. No.: B13855462
M. Wt: 789.8 g/mol
InChI Key: YTQUGBSKLJTRQN-WNNHPNHUSA-N
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Description

TreprostinilEthylEster is a synthetic analog of prostacyclin, a compound known for its vasodilatory properties. It is primarily used in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. This compound works by dilating the blood vessels, thereby reducing the pressure and improving blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions: TreprostinilEthylEster is synthesized through a series of chemical reactions starting from (S)-epichlorhydrin. The synthesis involves key steps such as Claisen rearrangement and catalytic Pauson-Khand reactions. These reactions are carried out in a plug flow reactor, which allows for improved yields and selectivity .

Industrial Production Methods: The industrial production of this compound involves the preparation of crystalline forms of Treprostinil monohydrate. The process includes esterification of Treprostinil with alcohols to form dimers or esters. The preparation methods disclosed in patents ensure fewer impurities and are suitable for large-scale operations .

Chemical Reactions Analysis

Types of Reactions: TreprostinilEthylEster undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different pharmaceutical formulations .

Scientific Research Applications

TreprostinilEthylEster has a wide range of applications in scientific research:

Mechanism of Action

TreprostinilEthylEster exerts its effects by promoting vasodilation of the pulmonary and systemic arterial vascular beds. It inhibits platelet aggregation and reduces pulmonary vascular resistance. The primary molecular targets include prostacyclin receptors, which mediate the vasodilatory and anti-thrombotic effects .

Comparison with Similar Compounds

    Epoprostenol: Another prostacyclin analog used in the treatment of PAH. It has a shorter half-life and requires continuous infusion.

    Iloprost: A synthetic analog with similar vasodilatory properties but different pharmacokinetics.

    Beraprost: An oral prostacyclin analog with a longer half-life compared to Epoprostenol.

Uniqueness: TreprostinilEthylEster is unique due to its stability and multiple routes of administration (subcutaneous, intravenous, inhaled, and oral). It provides more flexibility in treatment options and has a longer half-life compared to Epoprostenol .

Properties

Molecular Formula

C41H43NO13S

Molecular Weight

789.8 g/mol

IUPAC Name

methyl (3R,6S)-3,4,5-triacetyloxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-16-17-31-32(22-30)56-39(27-8-12-28(46)13-9-27)33(31)34(47)26-10-14-29(15-11-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36?,37?,38?,41-/m1/s1

InChI Key

YTQUGBSKLJTRQN-WNNHPNHUSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C

Origin of Product

United States

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